molecular formula C24H23F2NO4 B6062804 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6062804
M. Wt: 427.4 g/mol
InChI Key: AWWKNERKTCJJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes fluorinated phenyl groups and diethyl ester functionalities

Properties

IUPAC Name

diethyl 4-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO4/c1-3-30-23(28)19-14-27(13-16-9-11-17(25)12-10-16)15-20(24(29)31-4-2)22(19)18-7-5-6-8-21(18)26/h5-12,14-15,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKNERKTCJJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OCC)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent selection, purification techniques, and waste management are critical considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl groups or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include modified dihydropyridine derivatives, pyridine derivatives, and substituted phenyl compounds. These products can have different pharmacological properties and applications.

Scientific Research Applications

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: Research focuses on its bioavailability, metabolic pathways, and therapeutic effects.

    Biology: It is used in studies related to cellular signaling and receptor interactions.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific fluorinated phenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its structural features may enhance its binding affinity and selectivity for calcium channels, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.